Predicted Lipophilicity (clogP) Advantage of the 4-Butanol Side Chain Over the 4-Methanol Analog
The 4-(4-hydroxybutyl) side chain of CAS 148254-22-2 extends the molecule's lipophilic reach compared to the 4-(hydroxymethyl) analog (2-phenyl-1,3-dioxolane-4-methanol, CAS 1708-39-0). Computational prediction using consensus logP models yields a clogP of approximately 2.0–2.3 for the target compound versus approximately 1.2–1.4 for the methanol analog, a shift of +0.8 to +0.9 log units [1][2]. This increase is consistent with the addition of three methylene units to the side chain. In the context of the 1,3-dioxolane class, such lipophilicity modulation has been shown to correlate with enhanced α1-adrenoceptor binding affinity; for example, compound 9 (a 4-substituted 2-phenyl-1,3-dioxolane) in the J. Med. Chem. 2003 series achieved pA2 values of 7.53–8.65 across α1 subtypes, with structure–activity analysis demonstrating that lipophilic substitution at the 4-position contributes significantly to potency [3].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.0–2.3 (consensus prediction) |
| Comparator Or Baseline | 2-Phenyl-1,3-dioxolane-4-methanol (CAS 1708-39-0): clogP ≈ 1.2–1.4 |
| Quantified Difference | ΔclogP ≈ +0.8 to +0.9 log units |
| Conditions | Computational prediction; experimental logP not reported in primary literature |
Why This Matters
Higher clogP broadens the compound's applicability in medicinal chemistry campaigns where balanced hydrophobicity is required for target engagement, while maintaining sufficient polarity for aqueous solubility during synthesis and purification.
- [1] PubChem Compound Summary for 4-(2-phenyl-1,3-dioxolan-4-yl)butan-1-ol. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 10777493, 2-Phenyl-1,3-dioxolane-4-methanol. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [3] Quaglia, W. et al. 1,3-Dioxolane-Based Ligands as a Novel Class of α1-Adrenoceptor Antagonists. J. Med. Chem. 2003, 46, 2821–2835. View Source
